molecular formula C13H16N2O2 B12995416 2H-1,4-Benzoxazin-2-one, 7-(diethylamino)-3-methyl- CAS No. 113501-43-2

2H-1,4-Benzoxazin-2-one, 7-(diethylamino)-3-methyl-

Cat. No.: B12995416
CAS No.: 113501-43-2
M. Wt: 232.28 g/mol
InChI Key: SJRBYCPLXCIHOI-UHFFFAOYSA-N
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Description

7-(Diethylamino)-3-methyl-2H-benzo[b][1,4]oxazin-2-one is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-3-methyl-2H-benzo[b][1,4]oxazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-diethylaminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate in a solvent like chloroform. This reaction proceeds through acylation followed by intramolecular cyclization to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-3-methyl-2H-benzo[b][1,4]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

7-(Diethylamino)-3-methyl-2H-benzo[b][1,4]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-3-methyl-2H-benzo[b][1,4]oxazin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Properties

CAS No.

113501-43-2

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

7-(diethylamino)-3-methyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C13H16N2O2/c1-4-15(5-2)10-6-7-11-12(8-10)17-13(16)9(3)14-11/h6-8H,4-5H2,1-3H3

InChI Key

SJRBYCPLXCIHOI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C(C(=O)O2)C

Origin of Product

United States

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